- Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole, Spain, , ,
Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)
91219-90-8 structure
Product Name:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
N.o CAS:91219-90-8
MF:C11H15NO3
MW:209.241703271866
MDL:MFCD03701547
CID:996083
Update Time:2025-09-25
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
- (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate
- (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate
- 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine
- 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)
- 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)
- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine
- Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
-
- MDL: MFCD03701547
- Inchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
- Chave InChI: OKIMSBLHXKXTTE-UHFFFAOYSA-N
- SMILES: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1
Propriedades Computadas
- Massa Exacta: 209.10500
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 4
- Complexidade: 220
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 1.3
Propriedades Experimentais
- Cor/Forma: 固体
- Ponto de Fusão: 45.5-49.5 °C(lit.)
- Ponto de Flash: >230 °F
- PSA: 48.42000
- LogP: 1.77010
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-1g |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 1g |
2807.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-250mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 250mg |
1593CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-50mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 50mg |
428.0CNY | 2021-07-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
¥5371.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-250mg |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 250mg |
¥822.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-1g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 1g |
¥2063.0 | 2024-07-18 | |
| TRC | D293975-100mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 100mg |
$115.00 | 2023-05-18 | ||
| TRC | D293975-500mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 500mg |
$500.00 | 2023-05-18 | ||
| TRC | D293975-1g |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 1g |
$ 800.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M899260-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | ≥95% | 5g |
8,257.50 | 2021-05-17 |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Acetic anhydride ; 2 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referência
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579
Método de produção 3
Condições de reacção
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referência
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referência
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579
Método de produção 6
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid ; 18 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referência
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69
Método de produção 7
Condições de reacção
1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ; rt; 3 h, 75 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referência
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579
Método de produção 8
Condições de reacção
1.1 rt → 90 °C; 1.5 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referência
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69
Método de produção 9
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966
Método de produção 10
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112
Método de produção 11
Condições de reacção
Referência
- Identification of two main urinary metabolites of [14C]omeprazole in humans, Drug Metabolism and Disposition, 1989, 17(1), 69-76
Método de produção 12
Método de produção 13
Condições de reacção
Referência
- Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents, Japan, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referência
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69
Método de produção 16
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966
Método de produção 17
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referência
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials
- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one
- N-Oxide-2,3,5-trimethyl-4-methoxypyridine
- (4-methoxy-3,5-dimethylpyridin-2-yl)methanol
- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium
- 2,3,5-Trimethylpyridine N-Oxide
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE
Número da Ordem:sfd18773
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:38
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Literatura Relacionada
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito